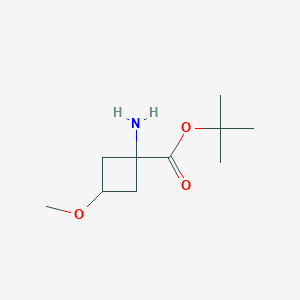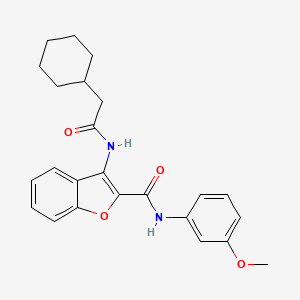
3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, also known as CXB, is a synthetic compound that has been widely studied for its potential therapeutic applications. CXB belongs to the class of benzofuran derivatives and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives related to 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide have been synthesized and evaluated for their anticancer properties. Studies have identified specific derivatives showing potential cytotoxic activity against various cancer cell lines, such as breast, colorectal, and colon cancer. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the benzofuran and acetamide groups for enhancing anticancer activity (Aliabadi et al., 2010).
Neuroprotective and Antioxidant Effects
Novel benzofuran-2-carboxamide derivatives have been synthesized and their neuroprotective and antioxidant activities evaluated. Certain derivatives demonstrated significant protection against NMDA-induced excitotoxic neuronal cell damage and showed potential as leads for further development in neuroprotection and antioxidant therapies (Cho et al., 2015).
Mechanistic Insights and Stability Evaluation
Research into the stability of tautomers and reaction mechanisms involving cyclohexane derivatives has provided valuable insights into the susceptibility of these compounds to tautomerization. Computational and spectroscopic analyses have been used to understand the stability and reactivity of these systems, contributing to the broader understanding of their pharmacological potential (Dobosz et al., 2020).
properties
IUPAC Name |
3-[(2-cyclohexylacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-29-18-11-7-10-17(15-18)25-24(28)23-22(19-12-5-6-13-20(19)30-23)26-21(27)14-16-8-3-2-4-9-16/h5-7,10-13,15-16H,2-4,8-9,14H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDFUEAYSUBZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


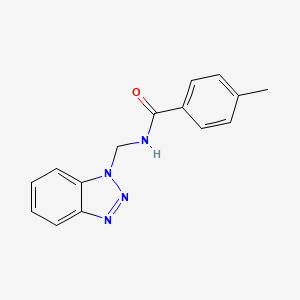
![ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate](/img/structure/B2939686.png)
![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2939689.png)
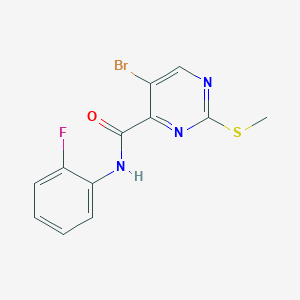

![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)


![4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2939696.png)
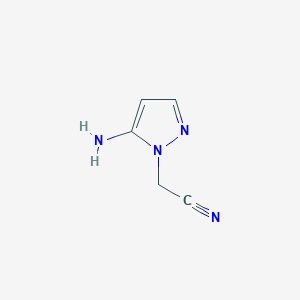
![2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B2939699.png)
